molecular formula C7H5Br3O2 B14263627 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one CAS No. 141402-06-4

3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one

Cat. No.: B14263627
CAS No.: 141402-06-4
M. Wt: 360.82 g/mol
InChI Key: RXKXEBDUKOMBHS-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one is a brominated pyranone derivative This compound is of interest due to its unique structure, which includes multiple bromine atoms and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 4-methyl-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the removal of bromine atoms or modification of the pyranone ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a lactone .

Scientific Research Applications

3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its brominated structure makes it a potential candidate for drug development.

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The pyranone ring can also undergo various transformations, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-methyl-2H-pyran-2-one: Lacks the bromomethyl group.

    6-Bromomethyl-4-methyl-2H-pyran-2-one: Lacks the dibromo substitution at positions 3 and 5.

Properties

141402-06-4

Molecular Formula

C7H5Br3O2

Molecular Weight

360.82 g/mol

IUPAC Name

3,5-dibromo-6-(bromomethyl)-4-methylpyran-2-one

InChI

InChI=1S/C7H5Br3O2/c1-3-5(9)4(2-8)12-7(11)6(3)10/h2H2,1H3

InChI Key

RXKXEBDUKOMBHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=C1Br)CBr)Br

Origin of Product

United States

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